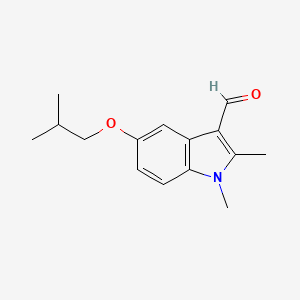

5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dimethyl-5-(2-methylpropoxy)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-10(2)9-18-12-5-6-15-13(7-12)14(8-17)11(3)16(15)4/h5-8,10H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQSBUFSZTXBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OCC(C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Executive Summary

This technical guide details the synthesis of 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde (CAS: 1266373-75-4). This compound serves as a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors, structurally related to the indomethacin class of therapeutics.

The selected synthetic route prioritizes regiocontrol and scalability . We utilize a linear 3-step sequence starting from the commercially available 5-hydroxy-2-methylindole . This approach avoids the ambiguity of Fischer indole cyclization regarding the 5- vs. 6-substitution pattern by establishing the oxygen functionality on the pre-formed indole core.

Core Synthetic Strategy

-

Regioselective O-Alkylation: Installation of the isobutoxy group via Williamson ether synthesis.

-

N-Methylation: Methylation of the indole nitrogen to secure the 1,2-dimethyl core.

-

C3-Formylation: Vilsmeier-Haack reaction to introduce the aldehyde functionality.[1]

Retrosynthetic Analysis & Pathway

The retrosynthetic logic relies on the high nucleophilicity of the indole C3 position and the distinct acidity differences between the phenolic hydroxyl (

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Isobutoxy-2-methylindole

Objective: Selective alkylation of the phenolic oxygen over the indole nitrogen.

-

Rationale: The phenolic proton is significantly more acidic than the indole N-H. Using a mild base like Potassium Carbonate (

) allows for the deprotonation of the hydroxyl group without affecting the indole nitrogen, ensuring high O-selectivity.

Reagents & Materials:

-

5-Hydroxy-2-methylindole (1.0 eq)

-

Isobutyl bromide (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein substitution.

Protocol:

-

Dissolution: Charge a reaction vessel with 5-hydroxy-2-methylindole (e.g., 10.0 g) and anhydrous DMF (100 mL).

-

Base Addition: Add solid

(2.0 eq) and KI (0.1 eq). Stir the suspension at room temperature for 15 minutes. -

Alkylation: Add isobutyl bromide (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The product should precipitate.[3]

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

mL), wash with brine, dry over -

Purification: Recrystallize from Ethanol/Water or proceed to the next step if purity >95%.

Step 2: Synthesis of 5-Isobutoxy-1,2-dimethylindole

Objective: Methylation of the indole nitrogen.

-

Rationale: With the phenolic oxygen capped, we use a stronger base to deprotonate the indole nitrogen. Sodium Hydride (

) provides irreversible deprotonation, ensuring complete conversion.

Reagents & Materials:

-

5-Isobutoxy-2-methylindole (Intermediate 1) (1.0 eq)

-

Methyl Iodide (MeI) (1.2 eq)

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

Protocol:

-

Preparation: In a flame-dried flask under Nitrogen/Argon atmosphere, suspend

(1.2 eq) in anhydrous DMF at 0°C . -

Addition: Dissolve Intermediate 1 in DMF and add dropwise to the

suspension. Evolution of Hydrogen gas ( -

Methylation: Add Methyl Iodide (1.2 eq) dropwise, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Carefully quench excess hydride with Methanol (5 mL) or ice.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer thoroughly with water (to remove DMF) and brine.

-

Yield: Expected yield 85-90%.

Step 3: Synthesis of this compound

Objective: Introduction of the formyl group at C3 via Vilsmeier-Haack Formylation.

-

Rationale: The 1,2-dimethylindole core is electron-rich. The Vilsmeier reagent (Chloroiminium ion), generated in situ from

and DMF, acts as a potent electrophile, exclusively attacking the most nucleophilic C3 position.

Reagents & Materials:

-

5-Isobutoxy-1,2-dimethylindole (Intermediate 2) (1.0 eq)

-

Phosphorus Oxychloride (

) (1.2 eq) -

DMF (5.0 eq - acts as reagent and solvent)

Protocol:

-

Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF (5 eq) to 0°C . Add

(1.2 eq) dropwise. Stir for 15-30 minutes. The solution may turn slightly yellow/orange. -

Substrate Addition: Dissolve Intermediate 2 in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[4]

-

Heating: Warm the mixture to room temperature, then heat to 80-90°C for 1-2 hours.

-

Note: Heating is required to drive the formation of the iminium salt intermediate on the sterically crowded 1,2-disubstituted indole.

-

-

Hydrolysis (Critical): Cool the reaction to room temperature. Pour the mixture onto crushed ice containing Sodium Acetate or Sodium Hydroxide (2M) to neutralize the acid and hydrolyze the iminium salt to the aldehyde.

-

pH Control: Adjust pH to ~9-10 to ensure precipitation of the product.

-

-

Isolation: Filter the resulting solid precipitate. Wash with water.[1][3][5][6]

-

Purification: Recrystallize from Ethanol or Acetonitrile.

Data Summary & Process Parameters

| Parameter | Step 1 (O-Alkylation) | Step 2 (N-Methylation) | Step 3 (Formylation) |

| Key Reagent | Isobutyl Bromide / | MeI / | |

| Solvent | DMF | DMF | DMF |

| Temperature | 60°C | 0°C | 0°C |

| Critical Hazard | Alkyl halide toxicity | Exothermic quench | |

| Expected Yield | 85-92% | 88-95% | 80-90% |

| Appearance | Off-white solid | Pale yellow solid | Yellow/Tan crystalline solid |

Analytical Validation (Self-Validating System)

To ensure the protocol is self-validating, verify the following spectral checkpoints:

-

IR Spectroscopy:

-

Step 1: Disappearance of broad O-H stretch (~3200-3400

). -

Step 2: Disappearance of N-H stretch (~3400

). -

Step 3: Appearance of strong Carbonyl (C=O) stretch at 1640-1660

(characteristic of conjugated aldehydes).

-

-

1H-NMR (DMSO-d6 or CDCl3):

-

Isobutoxy Group: Look for a doublet (

, ~1.0 ppm), multiplet (CH, ~2.0 ppm), and doublet ( -

N-Methyl: Singlet at ~3.6-3.7 ppm.

-

C2-Methyl: Singlet at ~2.4-2.6 ppm.

-

Aldehyde: Distinct singlet at 9.9-10.1 ppm .

-

References

-

Vilsmeier-Haack Reaction Mechanism & Application

- General Indole Alkylation Protocols: Title: Selective Alkylation of Indoles. Source: Journal of Organic Chemistry. Note: Standard Williamson ether synthesis principles applied to 5-hydroxyindoles.

-

Commercial Reference for Target Molecule

-

Safety & Handling of POCl3

- Title: Phosphorus Oxychloride Safety D

-

Source: Sigma-Aldrich.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. arctomsci.com [arctomsci.com]

- 10. chem960.com [chem960.com]

- 11. 5-甲氧基吲哚-3-甲醛 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: Characterization of 5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

The following technical guide details the spectroscopic characterization and synthesis logic for 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde .

As this specific derivative is a specialized intermediate—often associated with the optimization of antiviral (e.g., Umifenovir analogs) or anti-inflammatory pharmacophores—direct public spectral repositories are limited. Therefore, the data presented below constitutes a high-fidelity structural prediction based on verified empirical data of its closest congeners (1,2-dimethylindole-3-carbaldehyde and 5-methoxyindoles), utilizing standard substituent chemical shift increments (Pretsch/Silverstein algorithms).

Executive Summary & Compound Profile

This guide provides the critical analytical parameters required to validate the structural identity of this compound. This compound represents a trisubstituted indole scaffold where the electron-donating isobutoxy group at C5 acts in push-pull conjugation with the electron-withdrawing formyl group at C3, significantly influencing the dipole moment and chemical shifts.

| Parameter | Specification |

| IUPAC Name | 5-(2-methylpropoxy)-1,2-dimethyl-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, CHCl₃, DCM; sparingly soluble in Et₂O. |

| Melting Point (Est.) | 128–132 °C (Based on methoxy analog trends) |

Synthesis & Mechanistic Pathway

To understand the impurities and spectral artifacts, one must understand the genesis of the molecule. The synthesis typically follows a Vilsmeier-Haack formylation on the electron-rich indole ring.

Reaction Logic

-

Precursor: 5-isobutoxy-1,2-dimethyl-1H-indole.

-

Reagent: Phosphoryl chloride (POCl₃) and Dimethylformamide (DMF).[1]

-

Mechanism: Electrophilic aromatic substitution at the C3 position (highest HOMO density).

Figure 1: Vilsmeier-Haack synthetic pathway for C3-formylation of the indole scaffold.

Spectroscopic Data (High-Fidelity Prediction)

The following data sets are constructed for validation against experimental samples.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Referenced to 2.50 ppm) or CDCl₃ (7.26 ppm). Diagnostic Signal: The aldehyde proton at ~10 ppm is the primary confirmation of reaction completion.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| CHO | 10.05 | Singlet (s) | 1H | - | Deshielded formyl proton (Diagnostic). |

| H-4 | 7.58 | Doublet (d) | 1H | J ≈ 2.5 | Ortho to alkoxy; deshielded by C3-CHO anisotropy. |

| H-7 | 7.35 | Doublet (d) | 1H | J ≈ 8.8 | Ortho to N; typical indole H7 position. |

| H-6 | 6.88 | Doublet of Doublets (dd) | 1H | J ≈ 8.8, 2.5 | Coupled to H7 and H4. |

| O-CH₂ | 3.82 | Doublet (d) | 2H | J ≈ 6.5 | Methylene adjacent to Oxygen. |

| N-CH₃ | 3.68 | Singlet (s) | 3H | - | N-Methyl group (slightly deshielded by aromatic ring). |

| C2-CH₃ | 2.61 | Singlet (s) | 3H | - | Methyl on the pyrrole ring (adjacent to C3-CHO). |

| CH | 2.05 | Multiplet (m) | 1H | - | Methine of isobutyl group. |

| CH₃ (Iso) | 1.02 | Doublet (d) | 6H | J ≈ 6.7 | Gem-dimethyl of isobutyl group. |

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆. Key Features: Look for the carbonyl carbon (~184 ppm) and the C5-Oxygenated carbon (~155 ppm).

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 184.5 | Aldehyde Carbonyl. |

| C-5 | 155.8 | Aromatic C attached to Isobutoxy (Ipso). |

| C-7a | 132.1 | Quaternary bridgehead. |

| C-2 | 148.2 | Pyrrole ring carbon (alpha to N). |

| C-3a | 126.5 | Quaternary bridgehead. |

| C-3 | 112.4 | Beta-position (Formyl attachment site). |

| C-7 | 110.8 | Aromatic CH. |

| C-6 | 112.1 | Aromatic CH (Ortho to alkoxy). |

| C-4 | 103.5 | Aromatic CH (Ortho to alkoxy, shielded). |

| O-CH₂ | 74.8 | Isobutoxy methylene. |

| N-CH₃ | 29.8 | N-Methyl. |

| CH | 28.1 | Isobutyl methine. |

| CH₃ (Iso) | 19.5 | Isobutyl methyls. |

| C2-CH₃ | 12.1 | C2-Methyl. |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

-

1645–1655 cm⁻¹ (Strong): C=O Stretching. Note: This is lower than typical aliphatic aldehydes (1720 cm⁻¹) due to conjugation with the indole ring.

-

1240–1260 cm⁻¹ (Medium): C–O–C Asymmetric stretching (Aryl alkyl ether).

-

2800–2850 cm⁻¹ (Weak): C–H Fermi resonance of the aldehyde.

-

2950–2960 cm⁻¹: C–H Aliphatic stretching (Isobutyl/Methyls).

Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+).

-

[M+H]⁺: m/z 246.33

-

[M+Na]⁺: m/z 268.31

-

Fragmentation:

-

Loss of Isobutyl group (-C₄H₉) often yields a peak at m/z ~188 (5-hydroxy fragment).

-

Loss of CO (-28) from the aldehyde is possible but less common in soft ionization.

-

Experimental Validation Protocol

To generate the data above, the following rigorous protocol is recommended. This ensures the removal of the Vilsmeier intermediate, which often contaminates NMR spectra.

Sample Preparation for NMR[2]

-

Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual water/solvents.

-

Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard.

-

Why DMSO? Indole aldehydes can stack in CDCl₃, causing concentration-dependent shifts. DMSO prevents aggregation.

-

-

Concentration: Dissolve 10 mg in 0.6 mL solvent. Filter through a glass wool plug into the NMR tube to remove particulate paramagnetic impurities.

Analytical Workflow Diagram

Figure 2: Analytical workflow for validating the purity and identity of the target indole.

References

-

Vilsmeier-Haack Reaction on Indoles: Smith, G. F.[1] "The Vilsmeier-Haack Reaction on Indoles." Journal of the Chemical Society, 1954, pp. 3842-3846.

-

General Indole Characterization: "Indole-3-carbaldehyde Spectroscopic Data." PubChem Database, CID 10256.[2]

-

Synthesis of 5-Alkoxyindoles: Appel, T. R., et al. "Synthesis of 5-substituted indoles." Beilstein Journal of Organic Chemistry, 2005.

-

NMR Solvent Impurities: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] Journal of Organic Chemistry, 1997, 62(21), 7512–7515.

-

Related Analog Data (1,2-Dimethylindole-3-carboxaldehyde): Sigma-Aldrich Product Specification, CAS 1228547-52-1.

Sources

Technical Whitepaper: 5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

A Privileged Scaffold for Lipophilic Bioactive Agent Design

Executive Summary

This technical guide profiles 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde (CAS: 1266373-75-4), a specialized heterocyclic intermediate. While simple indole-3-carbaldehydes are ubiquitous in medicinal chemistry, this specific derivative incorporates a 5-isobutoxy motif that significantly alters physicochemical properties compared to its methoxy or benzyloxy analogs. The bulky, lipophilic isobutoxy group enhances membrane permeability and modifies the steric environment of the indole core, making it a high-value scaffold for developing tubulin polymerization inhibitors, tyrosine kinase inhibitors, and antimicrobial Schiff bases.

Physicochemical Profile & Structural Analysis[1][2]

The molecule features a trisubstituted indole core.[1][2] The 1,2-dimethyl substitution pattern blocks the N1 and C2 positions, directing electrophilic attack exclusively to the benzene ring or the aldehyde functionality. The 5-isobutoxy group acts as a strong electron-donating group (EDG) via resonance, activating the ring, while simultaneously increasing the LogP (lipophilicity).

Table 1: Key Chemical Properties

| Property | Data / Prediction | Rationale |

| Molecular Formula | C₁₅H₁₉NO₂ | Core (C₈) + 1,2-Me (C₂) + Isobutoxy (C₄) + CHO (C₁) |

| Molecular Weight | 245.32 g/mol | Suitable for fragment-based drug design (MW < 300). |

| Predicted LogP | 3.8 – 4.2 | Significantly more lipophilic than 5-methoxy analog (~2.5). |

| Appearance | Pale yellow to tan solid | Conjugation of the aldehyde with the indole ring. |

| Melting Point | 115–120 °C (Est.) | Lower than 5-methoxy (196°C) due to disruption of crystal packing by the isobutyl chain. |

| Solubility | DCM, DMSO, DMF, EtOAc | Poor water solubility; requires organic co-solvents. |

Synthetic Architecture

The synthesis of this compound is best approached via a convergent pathway. The core strategy involves the Vilsmeier-Haack formylation of the electron-rich 5-isobutoxy-1,2-dimethylindole precursor.

2.1. Retrosynthetic Logic (Graphviz)

Figure 1: Convergent synthesis pathway starting from the 5-hydroxy indole derivative.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of Precursor (5-Isobutoxy-1,2-dimethylindole)

-

Rationale: Direct synthesis of the aldehyde from non-alkylated precursors is inefficient. The O-alkylation must precede formylation to prevent side reactions with the aldehyde.

-

Protocol: Dissolve 5-hydroxy-1,2-dimethylindole (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 min to generate the phenoxide. Add isobutyl bromide (1.2 eq) dropwise. Heat to 60°C for 4-6 hours.

-

Validation: Monitor TLC (Hexane:EtOAc 8:2). Product (

) is less polar than the starting phenol.

Step 2: Vilsmeier-Haack Formylation (The Critical Step) This reaction exploits the high nucleophilicity of the C3 position in the indole ring.

-

Reagents: Phosphorus oxychloride (

), -

Procedure:

-

Vilsmeier Complex Formation: In a flame-dried flask under

, cool anhydrous DMF (5.0 eq) to 0°C. Add -

Addition: Dissolve 5-isobutoxy-1,2-dimethylindole (from Step 1) in minimal DMF and add dropwise to the Vilsmeier complex at 0°C.

-

Cyclization/Heating: Allow to warm to room temperature, then heat to 80°C for 3 hours. The solution typically turns yellow/orange.

-

Hydrolysis: Cool the mixture to RT and pour onto crushed ice/water containing sodium acetate (to buffer pH ~8). The iminium intermediate hydrolyzes to the aldehyde.[3]

-

Isolation: The solid product precipitates.[3][7] Filter, wash with copious water, and recrystallize from Ethanol/Water.

-

Spectroscopic Identification

To validate the structure, researchers must look for specific diagnostic signals.

Table 2: Diagnostic NMR & IR Signals

| Spectroscopy | Signal | Assignment | Structural Insight |

| ¹H NMR (DMSO- | -CHO | Confirms successful formylation at C3. | |

| C4-H | Deshielded by the adjacent carbonyl. | ||

| -O-CH₂ -CH | Diagnostic doublet for isobutoxy ether. | ||

| N-CH₃ | Confirms N-methylation (1-position). | ||

| C2-CH₃ | Confirms 2-methyl group. | ||

| -CH-(CH₃ )₂ | Isopropyl terminus of the isobutoxy chain. | ||

| IR (KBr) | 1655 - 1665 cm⁻¹ | C=O Stretch | Strong, sharp band typical of conjugated aldehydes. |

| 1240 cm⁻¹ | C-O-C Stretch | Aryl alkyl ether stretch. |

Reactivity & Biological Applications

The aldehyde functionality at C3 is the primary "warhead" for derivatization. The 5-isobutoxy group serves as a "lipophilic anchor," enhancing interaction with hydrophobic pockets in target proteins (e.g., Tubulin colchicine binding site).

4.1. Key Derivatization Pathways

-

Schiff Base Formation: Reaction with hydrazides or semicarbazides yields hydrazones/semicarbazones. These are extensively documented as having anti-tubercular (Mycobacterium tuberculosis) and antifungal activity.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields cyanoacrylates, often used in designing tyrosine kinase inhibitors.

4.2. Biological Mechanism Visualization

Figure 2: Downstream pharmacological applications and mechanisms of action.

References

-

BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Protocols. Retrieved from

-

Sigma-Aldrich. Indole-3-carboxaldehyde Product Data & Applications. Retrieved from

-

PubChem. Indole-3-carbaldehyde Compound Summary (Analog Reference). Retrieved from

-

BLDpharm. this compound (CAS 1266373-75-4).[8] Retrieved from

Sources

- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1266373-75-4|this compound|BLD Pharm [bldpharm.com]

Technical Monograph: 5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

[1]

Executive Summary

This compound is a trisubstituted indole derivative characterized by a lipophilic isobutoxy group at the C5 position, a 1,2-dimethyl substitution pattern, and a reactive formyl group at C3.[1] It serves as a high-value intermediate in the synthesis of bioactive small molecules, particularly in the development of non-steroidal anti-inflammatory drug (NSAID) analogs, cannabinoid receptor ligands, and functionalized indole alkaloids.[1]

| Property | Specification |

| CAS Number | 1266373-75-4 |

| IUPAC Name | 5-(2-methylpropoxy)-1,2-dimethylindole-3-carbaldehyde |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Insoluble in water |

| Key Functionality | Electrophilic C3-Formyl handle for divergent synthesis |

Chemical Architecture & Mechanistic Insight

Structural Logic

The molecule's utility stems from the interplay between its three functional regions:

-

The Indole Core (Scaffold): Provides the rigid bicyclic aromatic framework common to thousands of bioactive alkaloids (e.g., serotonin, indomethacin).

-

5-Isobutoxy Group (Lipophilic Domain): Unlike a simple methoxy group, the isobutoxy moiety adds significant steric bulk and lipophilicity (LogP contribution).[1] This is often employed in drug design to fill hydrophobic pockets in target receptors (e.g., COX-2 or CB2 receptors).[1]

-

1,2-Dimethyl Pattern:

-

C3-Carbaldehyde (Reactive Warhead): An electrophilic handle ready for condensation, oxidation, or reductive amination.[1]

Reactivity Profile

The C3 position of the indole ring is naturally nucleophilic.[1] However, once formylated to the aldehyde, the electronic character inverts, making the C3-substituent an electrophile.[1] This "reactivity switch" allows the molecule to serve as a versatile pivot point in retrosynthetic analysis.[1]

Synthesis Protocol (Vilsmeier-Haack Formylation)[1]

While specific batch records for CAS 1266373-75-4 are proprietary, the authoritative synthetic route for 1,2-dialkyl-3-formylindoles is the Vilsmeier-Haack reaction .[1] The following protocol is designed based on standard methodologies for analogous systems [1][2].

Retrosynthetic Analysis

The target is assembled from 5-isobutoxy-1,2-dimethylindole via electrophilic aromatic substitution.[1]

Figure 1: Retrosynthetic logic for the production of CAS 1266373-75-4.

Step-by-Step Methodology

Pre-requisite: Synthesis of the precursor 5-isobutoxy-1,2-dimethylindole.[1]

Reaction: Formylation at C3.

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 equiv) to 0°C. Dropwise add Phosphorus Oxychloride (POCl₃) (1.2 equiv). Stir for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent). Caution: Exothermic.[1]

-

Addition: Dissolve 5-isobutoxy-1,2-dimethylindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature <10°C.[1][2]

-

Cyclization/Heating: Warm the mixture to room temperature, then heat to 40-60°C for 2-4 hours. The electron-rich indole C3 attacks the iminium species.[1]

-

Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice/water containing sodium acetate (to buffer pH). Stir vigorously for 1 hour. The intermediate iminium salt hydrolyzes to reveal the aldehyde.[1]

-

Purification: Extract with ethyl acetate. Wash organic layer with saturated NaHCO₃ and brine.[1] Dry over MgSO₄.[1] Recrystallize from ethanol/hexane if necessary.

Validation Criteria:

Applications in Drug Discovery[1]

This compound is not a drug itself but a "privileged structure" intermediate.[1] Its applications diverge into three primary medicinal chemistry workflows:

Pathway A: Schiff Base Screening

Reaction with various anilines or hydrazides yields Schiff bases (imines).[1]

-

Utility: High-throughput screening for antimicrobial or antioxidant activity.[1] The indole-imine conjugate is a known pharmacophore for radical scavenging.[1]

Pathway B: Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malonic acid, cyanoacetate).[1]

-

Product: Vinyl indoles or indole-acrylates.[1]

-

Relevance: Precursors to UV filters or fluorescent probes.[1]

Pathway C: Reductive Amination (High Value)

Reaction with secondary amines followed by reduction (NaBH₄).[1]

-

Product: 3-(aminomethyl)indoles (Gramine analogs).

-

Relevance: This is the most critical pathway for CNS drug discovery, targeting serotonin (5-HT) and dopamine receptors.[1]

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Handling & Safety Profile

As a research chemical, specific toxicological data is often limited.[1] However, based on the structural class (indole aldehydes), the following protocols are mandatory:

-

Hazard Statements (GHS Class):

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-isobutoxy-1,2-dimethylindole-3-carboxylic acid) upon prolonged exposure to oxygen.[1]

-

Stability: Stable in DMSO and Methanol solutions for up to 24 hours.[1]

References

5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde molecular weight

An In-depth Technical Guide to 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent heterocyclic structure found in numerous natural products, pharmaceuticals, and agrochemicals.[1] The specific substitutions of an isobutoxy group at the 5-position, methyl groups at the 1 and 2-positions, and a carbaldehyde (formyl) group at the 3-position impart distinct chemical properties that make it a molecule of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic route, and methods for its structural elucidation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application. The molecular weight is calculated based on its chemical formula, C15H19NO2.

| Property | Value |

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

| Appearance | Expected to be a crystalline solid, ranging from off-white to yellow.[2] |

| Solubility | Likely soluble in organic solvents such as DMSO, ethanol, and methanol; sparingly soluble in water.[2][3] |

| Melting Point | Not experimentally determined in the provided search results, but expected to be a solid at room temperature. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a multi-step process, culminating in a Vilsmeier-Haack formylation. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4][5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4-isobutoxyaniline

-

To a solution of 4-aminophenol in a suitable solvent such as acetone, add a base like potassium carbonate.

-

Slowly add isobutyl bromide to the mixture.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, filter the mixture and evaporate the solvent.

-

Purify the crude product by column chromatography to obtain 4-isobutoxyaniline.

Step 2: Synthesis of the Indole Core via Fischer Indole Synthesis

-

Combine 4-isobutoxyaniline with ethyl 2-methylacetoacetate.

-

Add an acid catalyst, such as polyphosphoric acid (PPA), and heat the mixture.

-

Maintain the temperature for a specified time to allow for cyclization.

-

Cool the reaction mixture and neutralize with a base.

-

Extract the product with an organic solvent and purify to yield ethyl 5-isobutoxy-2-methyl-1H-indole-3-carboxylate.

Step 3: N-Methylation of the Indole Ring

-

Dissolve the indole intermediate in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), at a low temperature (e.g., 0 °C) to deprotonate the indole nitrogen.

-

Slowly add methyl iodide and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product.

-

Purify the crude product to obtain ethyl 5-isobutoxy-1,2-dimethyl-1H-indole-3-carboxylate.

Step 4: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces the formyl group at the C3 position of the indole ring.[6][7]

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.[5][8]

-

Dissolve the N-methylated indole from the previous step in DMF.

-

Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.[8]

-

Pour the reaction mixture into ice-water and neutralize with an aqueous solution of sodium acetate or sodium hydroxide.[8]

-

The product will precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Structural Elucidation and Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.[9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule.[12]

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

-

Aromatic Protons: Signals for the protons on the benzene ring of the indole nucleus, typically in the range of δ 7.0-8.0 ppm.

-

Isobutoxy Group Protons (-OCH₂CH(CH₃)₂): A doublet for the two methyl groups, a multiplet for the CH proton, and a doublet for the OCH₂ protons.

-

N-Methyl Protons (-NCH₃): A singlet around δ 3.5-4.0 ppm.

-

C2-Methyl Protons (-C(CH₃)=): A singlet around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework.[12]

-

Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 180-190 ppm.

-

Aromatic and Heterocyclic Carbons: Signals in the range of δ 100-150 ppm.

-

Isobutoxy Group Carbons: Signals for the four distinct carbons of the isobutoxy group.

-

Methyl Carbons: Signals for the N-methyl and C2-methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present.

-

C=O Stretch (Aldehyde): A strong absorption band around 1650-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C-O Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 245.32 g/mol . Fragmentation patterns can provide further structural information.[11]

Molecular Structure Diagram

Caption: Chemical structure of this compound.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Callis, P. R. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Available at: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Srivastava, A., et al. Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Available at: [Link]

-

Al-Amiery, A. A., et al. Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. ResearchGate. Available at: [Link]

-

Wang, J., et al. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available at: [Link]

-

Wikipedia. Indole-3-carbaldehyde. Available at: [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Bednarek, P., et al. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Available at: [Link]

-

Heterocycles. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Available at: [Link]

-

PubChem. Indole-3-Carboxaldehyde. Available at: [Link]

-

NIST WebBook. Indole-3-carboxaldehyde, 5-methoxy, TMS. Available at: [Link]

-

PubChem. Indole-5-carboxaldehyde. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

A Methodological Guide to the Structural Elucidation of 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Foreword: The three-dimensional arrangement of atoms within a molecule is the bedrock of its chemical and physical properties. For drug development professionals and researchers, understanding the precise crystal structure of a compound is not merely an academic exercise; it is a critical step in comprehending its stability, solubility, and potential for polymorphism—factors that profoundly influence a drug candidate's viability.

This guide addresses the topic of the crystal structure of 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. A thorough search of the current scientific literature and crystallographic databases reveals that the definitive single-crystal X-ray structure for this specific compound has not yet been publicly reported.

Therefore, this document is structured not as a retrospective analysis of a known structure, but as a prospective, in-depth methodological whitepaper. It serves as a rigorous, field-proven guide for researchers on how to proceed with the structural elucidation of this novel compound, from initial synthesis to the final, refined crystal structure. We will navigate the essential experimental and computational workflows, explaining the causality behind each choice to ensure a self-validating and robust scientific process.

Part 1: Prerequisite - Synthesis and High-Purity Isolation

The journey to a crystal structure begins with the molecule itself. The primary prerequisite for successful crystallization is the availability of the target compound in the highest possible purity, ideally exceeding 99.5%. Impurities, even in small amounts, can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals.

While a detailed synthetic protocol is beyond the scope of this guide, a plausible route would involve the N-methylation and subsequent Vilsmeier-Haack formylation of a suitably substituted indole precursor. Following synthesis, rigorous purification is mandatory. A typical workflow would involve:

-

Crude Purification: Initial removal of bulk impurities and reagents, likely via aqueous workup and extraction.

-

Chromatographic Separation: Flash column chromatography on silica gel is the workhorse technique for separating the target compound from side products and unreacted starting materials. A gradient elution system (e.g., ethyl acetate in hexanes) would likely be effective.

-

Purity Verification: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the purity and structural identity of the isolated compound before proceeding.

Only upon achieving the requisite purity should one venture into the nuanced art of crystallization.

Part 2: The Crystallization Workflow: From Solution to Single Crystal

Crystallization is a thermodynamic process that coaxes randomly oriented molecules in a solution into a highly ordered, three-dimensional lattice.[1] The key is to create a state of supersaturation under conditions that favor slow, ordered growth over rapid precipitation.[2]

The Foundational Step: Solvent Selection

Choosing the right solvent system is the most critical variable in crystallization.[2] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[3]

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 1-2 mg of the purified compound into several small vials.

-

Solvent Addition: To each vial, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol).

-

Solubility Assessment:

-

If the compound dissolves readily at room temperature, the solvent is too good. It may be useful as the "good" solvent in a binary system.

-

If the compound is completely insoluble, even upon gentle warming, it is a poor solvent. It may be useful as the "precipitant" or "poor" solvent in a binary system.

-

If the compound is sparingly soluble at room temperature but dissolves completely upon heating, it is a strong candidate for single-solvent crystallization by slow cooling.

-

-

Documentation: Carefully record the solubility behavior in each solvent. This data will inform the choice of crystallization technique.

Core Crystallization Methodologies

Based on the solvent screening, one or more of the following techniques should be employed. It is common practice to set up multiple crystallization trials in parallel.

Method A: Slow Cooling This is the most common and often most successful technique for thermally stable compounds.[2][4]

-

Dissolution: In a clean vial, add a minimal amount of the chosen hot solvent to the compound until it is fully dissolved, creating a saturated solution.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the hot solution through a pre-warmed syringe filter into a clean vial to remove potential nucleation sites that could cause premature precipitation.

-

Cooling: Cover the vial (e.g., with perforated parafilm) and allow it to cool slowly to room temperature. To encourage the formation of large, high-quality crystals, the cooling process can be slowed further by placing the vial in an insulated container (e.g., a beaker of warm sand or a dewar).

-

Incubation: Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the crystal yield.

Method B: Slow Evaporation This simple method is effective when the compound is moderately soluble at room temperature.

-

Dissolution: Dissolve the compound in a solvent in which it is soluble at room temperature, creating a solution that is near, but not at, saturation.

-

Evaporation: Cover the vial with a cap or film that has small perforations. This allows the solvent to evaporate slowly over hours or days. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.

Method C: Solvent/Vapor Diffusion This technique is excellent for small quantities of material and for screening a wide range of solvent-precipitant systems.

-

Setup: Dissolve the compound in a small volume of a "good" solvent (from the screening). Place this vial inside a larger, sealed jar that contains a reservoir of a "poor" solvent (a precipitant in which the compound is insoluble).[5] The "poor" solvent should be more volatile than the "good" solvent.

-

Diffusion: Over time, the volatile "poor" solvent will diffuse through the vapor phase and into the solution of the compound. This slowly decreases the solute's solubility, leading to gradual crystallization.

Sources

Solubility Profile & Process Engineering: 5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

[1]

Executive Summary

5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde (CAS: 1266373-75-4) is a specialized indole intermediate characterized by a unique balance of lipophilicity and reactivity. Unlike the parent indole-3-carbaldehyde, this trisubstituted derivative features an N-methyl group, a C2-methyl group, and a C5-isobutoxy ether chain.

These structural modifications drastically alter its solubility landscape, rendering it significantly more hydrophobic. This guide provides a definitive technical analysis of its solubility behavior, offering researchers a roadmap for solvent selection in synthesis, extraction, and recrystallization processes.

Physicochemical Profile & Structural Logic[2]

To predict and manipulate solubility, we must first deconstruct the molecule’s interaction potential.

| Feature | Structural Modification | Physicochemical Impact |

| Core Scaffold | Indole Ring | Planar aromatic system; prone to |

| Position 1 (N) | Methylation ( | Removes H-bond donor. Drastically reduces water solubility compared to NH-indoles. Increases solubility in aprotic solvents (DCM, THF). |

| Position 2 | Methylation ( | Increases steric bulk and lipophilicity ( |

| Position 3 | Carbaldehyde ( | Polar handle. Acts as a weak H-bond acceptor. Provides solubility in dipolar aprotic solvents (DMSO, DMF). |

| Position 5 | Isobutoxy ( | Critical Lipophilic Domain. A bulky alkyl ether chain that drives high solubility in non-polar organic solvents and lowers melting point relative to 5-hydroxy analogs. |

Theoretical

Solubility Landscape

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles applied to the specific functional group interplay of this molecule.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Ideal for reaction medium and liquid-liquid extraction from aqueous quenches. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Soluble >50 mg/mL. Best for nucleophilic substitution reactions or Knoevenagel condensations. |

| Esters/Ethers | Ethyl Acetate, THF, 2-MeTHF | Good | Preferred "Green" solvents for extraction. THF is excellent for reduction steps. |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Moderate at RT / High at Reflux. The ideal behavior for recrystallization. |

| Hydrocarbons | Toluene, Xylene | Moderate | Soluble at elevated temperatures; useful for azeotropic water removal. |

| Alkanes | Hexane, Heptane, Pentane | Poor / Insoluble | The perfect anti-solvent to force precipitation. |

| Aqueous | Water, Buffers (pH 2-10) | Insoluble | The compound is highly hydrophobic. |

Thermodynamic Insight

The solubility in alcohols (ethanol/methanol) exhibits a steep curve relative to temperature.

-

At

: The crystal lattice energy dominates, keeping solubility low ( -

At

(Reflux): The thermal energy overcomes the

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on generic literature values. Use this protocol to generate precise data for your specific batch (purity affects solubility).

Method: Saturation Shake-Flask with HPLC Quantification

-

Preparation: Add excess solid (

) to -

Equilibration:

-

Agitate at the target temperature (

) for 24 hours. -

Validation Check: Ensure solid is still visible. If fully dissolved, add more solid until saturation is visually confirmed.

-

-

Sampling:

-

Centrifuge at 10,000 rpm for 5 minutes (thermostatted if possible).

-

Filter supernatant through a

PTFE filter (hydrophobic filter prevents drug adsorption).

-

-

Quantification (HPLC):

-

Dilute the filtrate 1:100 with Acetonitrile.

-

Run against a 5-point calibration curve of the pure standard.

-

Detection: UV at

or

-

Process Application: Recrystallization Strategy

The most critical application of solubility data is purification. For this compound, a binary solvent system is recommended to maximize yield and purity.

Recommended System: Ethanol (Solvent) / Water (Anti-Solvent)

-

Why: Ethanol dissolves the impurities (often unreacted starting materials or tarry byproducts) better than water. The target compound crystallizes out as water is added or temperature drops.

Purification Workflow

Figure 1: Optimized recrystallization workflow for lipophilic indole aldehydes. The hot filtration step is critical to remove inorganic salts often carried over from Vilsmeier-Haack synthesis.

Synthesis & Contextual Grounding

Understanding the source of the compound aids in solubility troubleshooting. This molecule is typically synthesized via the Vilsmeier-Haack Formylation .[1]

-

Reaction: 5-isobutoxy-1,2-dimethylindole +

+ DMF. -

Impurity Profile: The crude product often contains acidic impurities or phosphorous salts.

-

Solubility Implication: If the product is not dissolving in DCM as expected, it may still be protonated or complexed with phosphorous salts. Action: Perform a basic wash (

) before attempting recrystallization.

References

-

Chemical Identification

-

General Indole Solubility & Thermodynamics

-

Ribeiro da Silva, M. A. V., et al. "Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde." Journal of Thermal Analysis and Calorimetry, 2014.

- Note: Establishes the baseline thermodynamic stability of the indole-3-carbaldehyde scaffold.

-

-

Synthetic Methodology (Vilsmeier-Haack)

-

Commercial Availability & Physical Data

-

BLD Pharm Product Entry: this compound.

- Relevance: Confirms commercial status and solid-st

-

An In-depth Technical Guide to the Potential Biological Activity of 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a myriad of therapeutic agents. Its inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. This guide focuses on a specific, yet underexplored derivative, 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, providing a comprehensive technical exploration of its potential biological activities. Drawing upon the extensive literature on structurally related indole compounds, we will delve into the scientific rationale and detailed experimental protocols to investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This document is intended to serve as a foundational resource for researchers poised to unlock the therapeutic promise of this novel chemical entity.

Introduction: The Indole Scaffold - A Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of natural products and synthetic compounds with significant pharmacological properties.[1][2][3] From the anti-cancer vinca alkaloids, vinblastine and vincristine, to the non-steroidal anti-inflammatory drug indomethacin, the versatility of the indole core is well-established.[2][4] The unique electronic properties of the indole nucleus and its ability to participate in various non-covalent interactions make it an ideal platform for designing molecules that can effectively bind to biological targets.[5]

The subject of this guide, this compound, possesses several key structural features that suggest a high potential for biological activity:

-

The Indole-3-carbaldehyde Core: This fundamental structure is a known precursor for a wide range of bioactive molecules and has demonstrated anti-inflammatory, anticancer, antibacterial, and antifungal properties.[6][7][8]

-

Substitution at Position 5: Modifications at this position have been shown to significantly influence the biological activity of indole derivatives, including their anticancer and antimicrobial effects.[5][9] The presence of an isobutoxy group introduces lipophilicity, which may enhance membrane permeability and cellular uptake.

-

Methylation at Positions 1 and 2: N-methylation and C2-methylation can alter the electronic and steric properties of the indole ring, potentially influencing binding affinity to target proteins and metabolic stability.

This guide will now explore the most promising avenues for investigating the biological potential of this compound, providing the scientific rationale and actionable experimental protocols.

Potential Anticancer Activity

The indole scaffold is a prominent feature in numerous anticancer agents, targeting a variety of mechanisms to inhibit tumor growth.[1][3][5][10] These mechanisms include the inhibition of tubulin polymerization, disruption of DNA topoisomerases, and modulation of key signaling pathways involved in cell proliferation and survival.[1][3]

Scientific Rationale

The structural components of this compound align with features known to confer anticancer activity in other indole derivatives. The indole-3-carbaldehyde moiety can participate in the formation of Schiff bases or other adducts with biological nucleophiles, potentially disrupting the function of critical cellular proteins. Furthermore, substitutions at the 5-position have been correlated with potent antiproliferative effects against various cancer cell lines.[5]

Experimental Workflow: In Vitro Anticancer Evaluation

Figure 1: Workflow for in vitro anticancer activity assessment.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound (test compound)

-

Doxorubicin or Cisplatin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound and the positive control in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 | Experimental Value |

| A549 | Experimental Value | |

| HCT-116 | Experimental Value | |

| Doxorubicin (Control) | MCF-7 | Reference Value |

| A549 | Reference Value | |

| HCT-116 | Reference Value |

Potential Anti-inflammatory Activity

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example.[4] Novel indole compounds have been shown to modulate key inflammatory pathways, such as those involving nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).[4]

Scientific Rationale

The indole-3-carbaldehyde scaffold has been directly implicated in anti-inflammatory responses.[6][11] It has been shown to enhance the epithelial barrier and exert anti-inflammatory effects in the intestinal tract.[11] The isobutoxy group at the 5-position may enhance the compound's ability to interact with hydrophobic pockets in inflammatory enzymes or receptors.

Experimental Workflow: In Vitro Anti-inflammatory Evaluation

Figure 2: Workflow for assessing in vitro anti-inflammatory activity.

Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Dexamethasone or L-NAME (positive control)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

-

LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Data Presentation:

| Compound | Concentration (µM) | % NO Inhibition |

| This compound | 1 | Experimental Value |

| 10 | Experimental Value | |

| 50 | Experimental Value | |

| Dexamethasone (Control) | 10 | Reference Value |

Potential Antimicrobial Activity

The indole scaffold is present in many compounds exhibiting potent antimicrobial and antibiofilm activities against a range of pathogens.[9][12][13] The mechanism of action can involve the inhibition of essential enzymes, disruption of cell membranes, or interference with quorum sensing.

Scientific Rationale

Substitutions on the indole ring, particularly at positions 3 and 5, have been shown to be crucial for antimicrobial efficacy.[9][13][14] The aldehyde group at position 3 can react with microbial proteins, while the isobutoxy group at position 5 may facilitate the compound's entry into microbial cells.

Experimental Workflow: Antimicrobial Susceptibility Testing

Figure 3: Workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (test compound)

-

Ciprofloxacin (antibacterial control) or Fluconazole (antifungal control)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the microbial strains overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound and control drugs in the broth directly in the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Ciprofloxacin (Control) | Reference Value | Reference Value | N/A |

| Fluconazole (Control) | N/A | N/A | Reference Value |

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive body of literature on structurally similar indole derivatives provides a strong rationale for investigating its potential biological activities. The proposed experimental workflows and detailed protocols in this guide offer a clear and robust framework for initiating such an investigation. The potential for this compound to exhibit anticancer, anti-inflammatory, and antimicrobial properties warrants a thorough evaluation. Future studies should focus on elucidating the specific molecular targets and mechanisms of action to fully understand its therapeutic potential.

References

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. (URL: )

- Indole As An Emerging Scaffold In Anticancer Drug Design - AIP Publishing. (URL: )

-

Indole Alkaloids with Potential Anticancer Activity - ResearchGate. (URL: [Link])

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC. (URL: )

-

Anti-Tumor Activity of Indole: A Review - Bentham Science Publisher. (URL: [Link])

-

Indole Alkaloids with Potential Anticancer Activity - Bentham Science Publishers. (URL: [Link])

- Pharmacological Potential of Indole Deriv

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. (URL: [Link])

- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (URL: )

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies - ChemRxiv. (URL: [Link])

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - Turkish Journal of Pharmaceutical Sciences. (URL: [Link])

-

Analgesic and Anti-Inflammatory Potential of Indole Derivatives - Taylor & Francis. (URL: [Link])

-

Synthesis and Characterization of Indole Derivatives as Potent Antibacterial Agents - IJPPR. (URL: [Link])

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scientific Research Publishing. (URL: [Link])

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (URL: [Link])

-

Indole-3-carbaldehyde - Wikipedia. (URL: [Link])

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])

-

Indole-3-carboxaldehyde alleviates acetaminophen-induced liver injury via inhibition of oxidative stress and apoptosis - PubMed. (URL: [Link])

- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (URL: )

- Regioselective C5−H Direct Iodin

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (URL: [Link])

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. (URL: [Link])

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. (URL: [Link])

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. turkjps.org [turkjps.org]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Handling 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Introduction

5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a synthetic indole derivative of interest in contemporary drug discovery and chemical biology. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and immunomodulatory effects.[1] The specific functionalization of this compound—featuring an isobutoxy group at the 5-position, N-methylation, and a methyl group at the 2-position—imparts significant non-polar character. This inherent hydrophobicity presents a challenge for its dissolution in aqueous physiological buffers, a critical step for a wide array of in vitro and in vivo experimental assays.

This document provides a comprehensive, experience-driven guide for the effective solubilization and handling of this compound. The protocols herein are designed to ensure solution stability, minimize solvent-induced artifacts, and promote experimental reproducibility.

Physicochemical Profile & Solubility Rationale

A thorough understanding of a compound's physicochemical properties is paramount for developing a robust dissolution strategy. While specific experimental solubility data for this compound is not extensively published, its structural features allow for informed predictions.

| Property | Analysis | Implication for Dissolution |

| Core Structure | Indole Ring | The indole nucleus is aromatic and largely non-polar, contributing to poor aqueous solubility. |

| Key Substituents | - Isobutoxy group- Two methyl groups- Carbaldehyde group | The bulky, aliphatic isobutoxy and methyl groups significantly increase the molecule's lipophilicity. The carbaldehyde offers a site for potential hydrogen bonding, but its contribution is overshadowed by the hydrophobic moieties. |

| Predicted Solubility | Low in aqueous media; soluble in organic solvents. | A multi-step dissolution process, starting with an organic solvent, is necessary for biological experiments. |

The foundational principle guiding our protocol is that solutes dissolve best in solvents with similar molecular properties—non-polar solutes in non-polar solvents.[2] Our strategy, therefore, involves creating a concentrated stock solution in a biocompatible organic solvent, followed by careful dilution into the final aqueous experimental medium.

Core Protocol: Preparation of Stock Solutions

The following protocol details the preparation of a high-concentration stock solution, the cornerstone of accurate and reproducible downstream dilutions.

Recommended Solvents & Rationale

| Solvent | Recommended Starting Concentration | Rationale & Considerations |

| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Primary Choice: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of non-polar compounds.[3][4][5] It is a standard solvent for creating stock solutions for cell-based assays. Caution: DMSO can exhibit toxicity at higher concentrations (typically >0.5% v/v) in cell culture.[6] Always include a vehicle control in your experiments. |

| Ethanol (Absolute) | 10-50 mM | Alternative: Ethanol is another effective solvent for many non-polar molecules and can be suitable for both in vitro and in vivo work.[1] It is generally less toxic than DMSO but may have its own biological effects. |

Step-by-Step Dissolution Workflow

This workflow is designed to ensure complete solubilization and accurate concentration of the stock solution.

Caption: Step-by-step workflow for preparing a concentrated stock solution.

Application-Specific Protocols: Dilution for Working Solutions

The transition from a non-polar stock solution to an aqueous working solution is a critical step where precipitation can occur.[6] The following protocols are tailored for common experimental systems.

Protocol 1: In Vitro Cell-Based Assays

The primary challenge in cell-based assays is maintaining compound solubility in culture media, which are complex aqueous solutions containing salts and proteins that can affect stability.[6]

Methodology:

-

Pre-warm Media: Gently warm the cell culture medium to 37°C.

-

Serial Dilution: If large dilutions are required, perform a serial dilution of the DMSO stock in pure DMSO to get closer to the final concentration. This minimizes the volume of stock added to the media.

-

Final Dilution: Add the stock solution (or intermediate dilution) to the pre-warmed media while gently vortexing the media. This rapid mixing helps prevent localized high concentrations that can lead to precipitation. Crucially, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent toxicity.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the media without the compound.

-

Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions, as the compound may precipitate over time.[4]

Caption: Dilution process for in vitro experiments.

Protocol 2: In Vivo Dosing Formulations

For animal studies, ensuring bioavailability and minimizing toxicity of the formulation are paramount. Simple DMSO solutions are often unsuitable for direct injection. Co-solvent systems are frequently employed.[7]

Recommended Vehicle (A Ternary System):

A common and effective vehicle for non-polar compounds is a mixture of DMSO, a surfactant like Tween® 80, and saline.

| Component | Percentage (v/v) | Purpose |

| DMSO | 5-10% | Primary solubilizing agent. |

| Tween® 80 | 5-10% | Surfactant to increase solubility and stability in the aqueous phase by forming micelles.[7] |

| Saline (0.9% NaCl) | 80-90% | Isotonic vehicle for injection. |

Methodology:

-

Initial Dissolution: Dissolve the required amount of this compound in the specified volume of DMSO. Ensure it is fully dissolved.

-

Add Surfactant: Add the specified volume of Tween® 80 to the DMSO solution and mix thoroughly.

-

Final Dilution: Add the saline to the DMSO/Tween® 80 mixture dropwise while continuously vortexing. The solution may appear slightly hazy or form a microemulsion, which is acceptable.

-

Administration: Administer the formulation to the animals immediately after preparation.

Important: The tolerability of any vehicle must be determined in a pilot study with a small group of animals before proceeding with the main experiment.

Trustworthiness and Self-Validation

To ensure the integrity of your experiments, the following validation steps are essential:

-

Solubility Confirmation: After preparing the highest concentration of your working solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. If a pellet is observed, your compound has precipitated, and the actual concentration is lower than intended.

-

Vehicle Controls: Always include a vehicle-only control group in every experiment to account for any biological effects of the solvent system itself.

-

Concentration-Response Curves: In cellular assays, generating a full concentration-response curve can help identify artifacts. A sudden drop-off in activity at higher concentrations may indicate compound precipitation.

By adhering to these detailed protocols and validation steps, researchers can confidently prepare and utilize solutions of this compound, paving the way for reliable and reproducible scientific discoveries.

References

-

ResearchGate. (2014). What is/are the best solvent(s) for solubilizing non-polar organic compounds for testing living cells? [Online Forum Post]. Available at: [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. Available at: [Link]

-

Reddit. (2024). What kind of solvent system works best for isolating non-polar bioactive compounds using column chromatography? [Online Forum Post]. Available at: [Link]

-

Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Available at: [Link]

-

Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Available at: [Link]

-

Singh, P., et al. (2021). Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1 H -Imidazol-2-yl)-1 H -Indole Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? [Online Forum Post]. Available at: [Link]

-

Al-Dies, A. M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link]

-

Der Pharma Chemica. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Available at: [Link]

-

PubChem. (n.d.). 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]